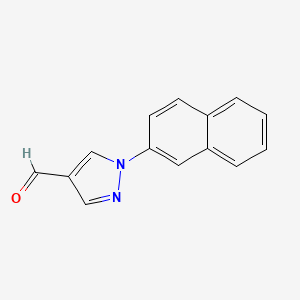

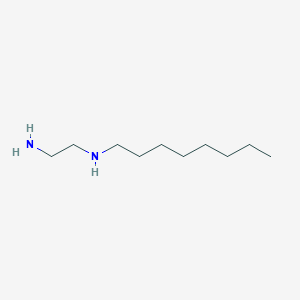

![molecular formula C15H22N2O4S B1334639 2-[1-(叔丁氧羰基)哌啶-4-基]-4-甲基-1,3-噻唑-5-羧酸 CAS No. 216955-61-2](/img/structure/B1334639.png)

2-[1-(叔丁氧羰基)哌啶-4-基]-4-甲基-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

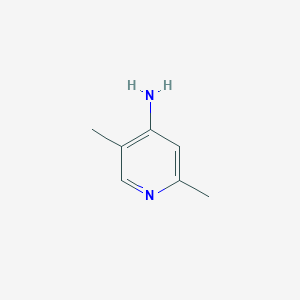

The compound 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical entity that features a thiazole ring, a common structural motif in many biologically active compounds. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis, and the piperidine moiety is a structural element often found in pharmaceuticals due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, an asymmetric synthesis of a piperidine derivative with a tert-butoxycarbonyl group was developed, which is a useful intermediate for the synthesis of nociceptin antagonists . Another study describes the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, which also contain the tert-butoxycarbonyl group . These methods involve multiple steps, including diastereoselective reduction, isomerization, and reductive amination, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various analytical techniques. For example, the structure of a tert-butyl piperidine derivative was confirmed by MS and NMR spectroscopy . Another study on a nitrogenous compound containing a tert-butoxycarbonyl group utilized FT-IR, NMR, MS, and X-ray diffraction to confirm the structure . These techniques could be applied to determine the molecular structure of 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, protection/deprotection of functional groups, thionation, cyclodehydration, and aromatization . These reactions are crucial for constructing the thiazole ring and introducing the tert-butoxycarbonyl group. The synthesis of a tert-butyl piperidine derivative involved acylation, sulfonation, and substitution reactions . Understanding these reactions can provide insights into the potential reactivity and synthetic routes for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied using DFT calculations, which can predict the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals . These properties are important for understanding the behavior of the compound in different environments and its potential interactions with biological targets.

科学研究应用

混合配体概念

- 该化合物已在混合配体面三羰基配合物的背景下进行了研究,在其中它在标记含有单齿或双齿供体位点的生物活性分子中发挥作用。这一应用在放射化学领域具有重要意义,特别是对于99mTc化合物 (Mundwiler et al., 2004)。

杂环化合物合成

- 它参与了新的杂环化合物的合成,例如甲基2-氨基-4-[1-(叔丁氧羰基)氮杂环丁-3-基]-1,3-硒唑-5-羧酸酯,这是一种通过[3+2]环加成获得的功能化杂环氨基酸 (Dzedulionytė et al., 2021)。

化学结构与合成

- 研究还深入探讨了其化学结构和合成工艺。例如,合成了结构相似的叔丁基4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯,以研究其化学性质 (Richter et al., 2009)。

N-烷氧羰基衍生物的还原

- 该化合物在α-亚氨基羧酸的N-烷氧羰基衍生物的还原中发挥作用,导致形成各种双环氨基甲酸酯和恶唑烷 (Nurdinov et al., 1993)。

生物活性化合物中的中间体

- 它作为合成生物活性化合物(例如克唑替尼)的重要中间体,突出了其在药物研究中的相关性 (Kong et al., 2016)。

在癌症治疗中的应用

- 该化合物因其在治疗癌症中的潜在用途而受到研究,特别是作为一种Aurora激酶抑制剂 (ヘンリー,ジェームズ, 2006)。

参与Pfitzinger反应

- 它参与了Pfitzinger反应,导致与杂环稠合的喹啉-4-羧酸的合成 (Moskalenko et al., 2011)。

不对称合成

- 该化合物已用于各种衍生物的不对称合成中,证明了其在立体化学中的重要性 (Xue et al., 2002)。

作用机制

The compound is used as a linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential future directions in the optimization of drug-like properties and the development of new PROTACs.

属性

IUPAC Name |

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)22-12(16-9)10-5-7-17(8-6-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKKXEMKXSGKOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383753 |

Source

|

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216955-61-2 |

Source

|

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

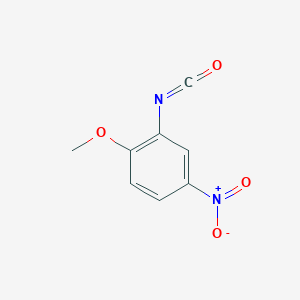

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

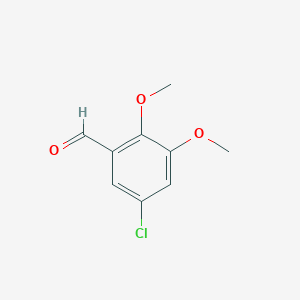

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)